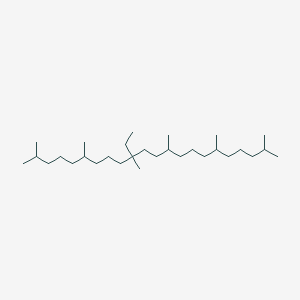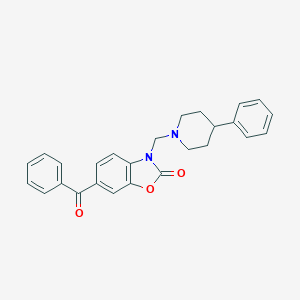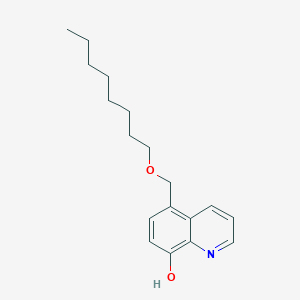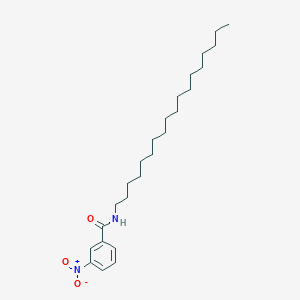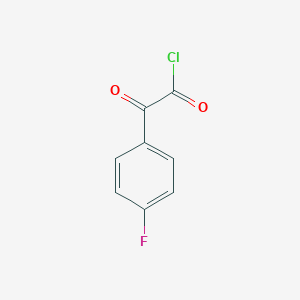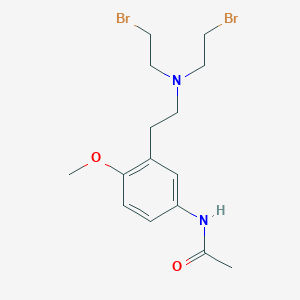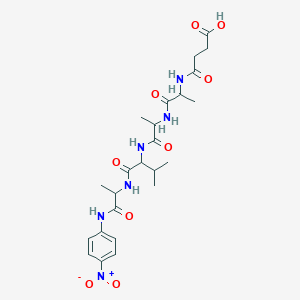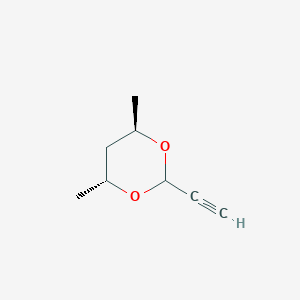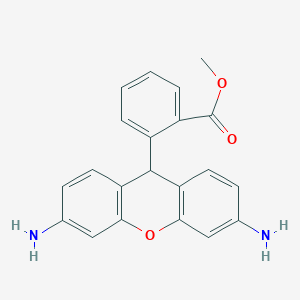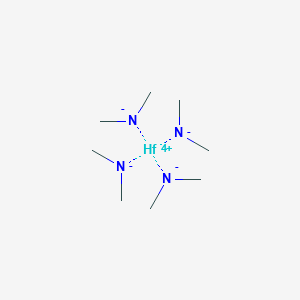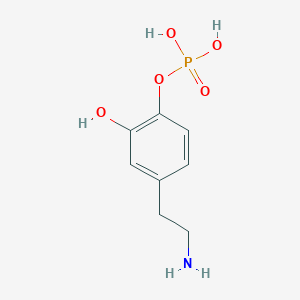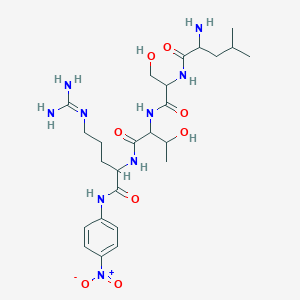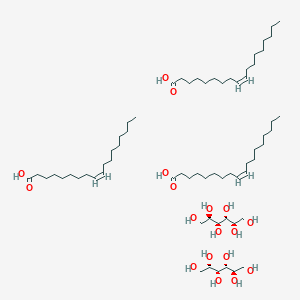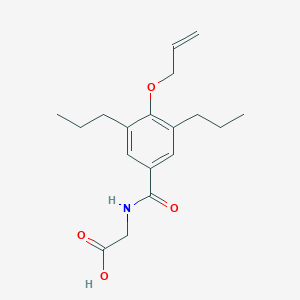
Methyl 4-iodo-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-iodo-1H-indole-3-carboxylate” is a chemical compound that is functionally related to an indole-3-carboxylic acid . It is the methyl ester of indole-3-carboxylic acid .
Synthesis Analysis
The synthesis of “Methyl 4-iodo-1H-indole-3-carboxylate” involves several steps. For instance, the reaction of 435 in the presence of SnCl2 and NaOAc in THF provided methyl 1-hydroxyindole-3-carboxylate (436) in a good yield (88%). Finally, the methylation reaction of compound 436 using MeI afforded phytoalexin (437) in a high yield (97%) .Molecular Structure Analysis
The molecular structure of “Methyl 4-iodo-1H-indole-3-carboxylate” is represented by the formula C10H8INO2 . It is a member of indoles and a methyl ester .Chemical Reactions Analysis
“Methyl 4-iodo-1H-indole-3-carboxylate” is a reagent in the preparation of oncrasin-1 derivatives which is a novel inhibitor of the C-terminal domain of RNA polymerase II .Physical And Chemical Properties Analysis
“Methyl 4-iodo-1H-indole-3-carboxylate” has a molecular weight of 301.08 . It is a solid substance .Scientific Research Applications
Role in Synthesis of Indole Derivatives
Indole derivatives, including Methyl 4-iodo-1H-indole-3-carboxylate, are prevalent moieties present in selected alkaloids . They play a significant role in cell biology and have attracted increasing attention in recent years for their potential in the treatment of various disorders .
Biologically Active Compounds
The application of indole derivatives, such as Methyl 4-iodo-1H-indole-3-carboxylate, as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has been a focus of recent research . These compounds, both natural and synthetic, show various biologically vital properties .
Antiviral Activity
Indole derivatives possess various biological activities, including antiviral properties . Specific derivatives have been prepared and reported as antiviral agents, showing inhibitory activity against influenza A and Coxsackie B4 virus .
Anti-inflammatory Activity
Some indole derivatives have been evaluated for their in vivo anti-inflammatory activities . This suggests that Methyl 4-iodo-1H-indole-3-carboxylate could potentially be used in the development of anti-inflammatory drugs.
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer . Their application as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years .
Antioxidant Activity
Indole derivatives also possess antioxidant activities . This property could make Methyl 4-iodo-1H-indole-3-carboxylate useful in the development of drugs to combat oxidative stress-related diseases.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This suggests that Methyl 4-iodo-1H-indole-3-carboxylate could potentially be used in the development of new antimicrobial agents.
Aldose Reductase Inhibitors
Some indole derivatives have been evaluated as aldose reductase (ALR2) and aldehyde reductase (ALR1) inhibitors . This suggests potential applications of Methyl 4-iodo-1H-indole-3-carboxylate in the treatment of conditions related to these enzymes.
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 4-iodo-1H-indole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXRPTKPAIJVLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363843 |
Source


|
| Record name | Methyl 4-iodo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-iodo-1H-indole-3-carboxylate | |
CAS RN |
101909-44-8 |
Source


|
| Record name | Methyl 4-iodo-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

